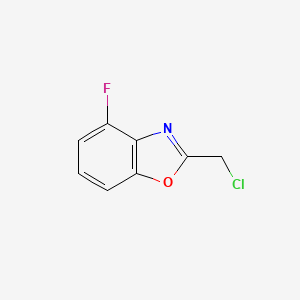

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Chloromethyl)-4-fluoro-1,3-benzoxazole” is a compound that contains a benzoxazole ring, which is a type of aromatic organic compound that is a fusion of benzene and oxazole . The “2-(Chloromethyl)” and “4-fluoro” parts refer to the substituents on the benzoxazole ring. The chloromethyl group (-CH2Cl) is a functional group derived from methane by substituting one hydrogen atom with a chlorine atom . The fluoro group (-F) is a functional group derived from hydrogen by substituting the hydrogen atom with a fluorine atom.

Molecular Structure Analysis

The benzoxazole ring system in this compound is aromatic and planar. The chloromethyl and fluoro substituents may cause the molecule to be polar .Chemical Reactions Analysis

The chloromethyl group is reactive and can undergo various reactions, such as substitution reactions . The presence of the fluorine atom can also influence the reactivity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzoxazole ring, chloromethyl, and fluoro groups in “this compound” would influence its properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Fluorescent Probes for Sensing Applications

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues have been developed for their applicability as fluorescent probes. These probes are capable of sensing magnesium and zinc cations, with significant fluorescence enhancement observed under basic conditions, attributed to the high acidity of the fluorophenol moiety. This sensitivity to pH and selectivity towards metal cations highlight their potential in biochemical and environmental sensing applications (Tanaka et al., 2001).

Photophysical Studies and Light Harvesting

Research on aromatic halogen-substituted benzoxazole compounds, such as 2-(4-fluorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole, has shown potential applications in the development of novel inhibitor molecules for Topoisomerase II enzyme, which can be pivotal in cancer therapy. Additionally, the light harvesting efficiency of these compounds indicates their applicability in designing new dye-sensitized solar cells (DSSCs), showcasing the versatility of benzoxazole derivatives in both biomedical and energy-related fields (Sheena Mary et al., 2019).

Molecular Docking Studies for Antitumor Properties

Benzoxazole derivatives derived from thymoquinone have been synthesized and evaluated for their antimicrobial, antifungal, and particularly antitumor activities. Some of these derivatives have shown significant inhibitory effects against protein kinases involved in tumor survival, indicating their potential in cancer treatment through molecular targeting (Glamočlija et al., 2018).

Corrosion Inhibition

Triazole Schiff bases, containing fluorinated benzoxazole moieties, have been investigated as corrosion inhibitors on mild steel in acidic media. Their efficiency in corrosion prevention, along with the ability to form stable complexes with metal surfaces, demonstrates the chemical versatility and industrial application potential of fluorinated benzoxazoles in protecting metals from corrosion (Chaitra et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .

Mode of Action

It’s worth noting that related 2-chloromethyl acryl reagents can serve as a versatile platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .

Safety and Hazards

properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOPPVPQYXKXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(O2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2886743.png)

![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2886750.png)

![3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2886754.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2886756.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2886759.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)

![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)